Comparative DNA-PK Inhibitory Potency: IC86621 vs. NU7441 and Other Inhibitors
IC86621 inhibits DNA-PK with an IC50 of 120 nM [1]. In comparison, NU7441, a later-generation DNA-PK inhibitor, demonstrates a higher potency with an IC50 of 13 nM [2]. This quantitative difference positions IC86621 as a less potent, but more established, tool compound. The intermediate potency of IC86621 allows for its use in assays where complete target ablation is not desired or where comparison to more potent inhibitors is required for mechanistic studies.
| Evidence Dimension | DNA-PK Inhibition (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | NU7441: 13 nM |
| Quantified Difference | IC86621 is approximately 9.2-fold less potent than NU7441 in this assay. |
| Conditions | Biochemical kinase assay (HeLa nuclear extracts) as reported in respective references [1][2]. |
Why This Matters
Understanding relative potency is critical for selecting the appropriate tool compound; IC86621's established potency profile makes it a valuable control or comparator for benchmarking newer, more potent inhibitors.
- [1] Guide to PHARMACOLOGY. DNA-PK inhibitor III. Ligand ID: 5960. Available at: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5960. View Source
- [2] Portland Press. Table 1. A selection of compounds that display DNA-PK inhibition. Available at: https://portlandpress.com/view-large/3140982. View Source
